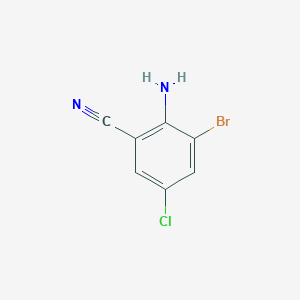

2-Amino-3-bromo-5-clorobenzonitrilo

Descripción general

Descripción

2-Amino-3-bromo-5-chlorobenzonitrile (ABCBN) is an organic compound that is commonly used in laboratory experiments and scientific research. It is a bromo-chloro-nitrile derivative of benzonitrile, which is a colorless liquid. ABCBN has a wide range of applications in scientific research and laboratory experiments, including synthesis, reaction mechanisms, and biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

El 2-Amino-3-bromo-5-clorobenzonitrilo sirve como un bloque de construcción versátil en la síntesis orgánica. Su estructura halogenada lo convierte en un candidato adecuado para diversas reacciones de sustitución, que son fundamentales en la construcción de compuestos orgánicos complejos. Por ejemplo, puede sufrir reacciones de sustitución nucleofílica donde el átomo de bromo puede ser reemplazado por otros nucleófilos, lo que lleva a una amplia gama de derivados .

Investigación Farmacéutica

En la investigación farmacéutica, este compuesto se utiliza en la síntesis de varios candidatos a fármacos. Su estructura es particularmente útil en el desarrollo de inhibidores de la tirosina quinasa receptora (RTK), que tienen aplicaciones en la terapia del cáncer. El grupo amino proporciona un punto de funcionalización, lo que permite la introducción de farmacóforos adicionales que pueden mejorar la eficacia del fármaco .

Ciencia de Materiales

El potencial del compuesto en la ciencia de materiales radica en su capacidad de actuar como precursor para la síntesis de semiconductores orgánicos. Estos semiconductores se utilizan en la producción de dispositivos electrónicos como diodos emisores de luz (LED), células solares y transistores. La presencia de grupos tanto atractores de electrones como donadores de electrones dentro de la molécula puede explotarse para ajustar finamente las propiedades electrónicas de los materiales resultantes .

Química Analítica

En química analítica, el this compound se puede utilizar como un compuesto estándar o de referencia en varios métodos cromatográficos y espectroscópicos. Sus propiedades espectrales únicas le permiten ser un compuesto útil para calibrar instrumentos y validar métodos analíticos, asegurando la precisión y exactitud en el análisis químico .

Bioquímica

Este compuesto encuentra su uso en bioquímica como precursor para la síntesis de compuestos heterocíclicos. Estos heterociclos pueden imitar moléculas biológicas y se utilizan para estudiar interacciones enzima-sustrato, unión a receptores y otras vías bioquímicas. La capacidad de introducir varios grupos funcionales lo convierte en una herramienta invaluable para sondear sistemas biológicos .

Aplicaciones Ambientales

Si bien las aplicaciones directas en la ciencia ambiental no están ampliamente documentadas, compuestos como el this compound se pueden utilizar en el estudio de los procesos de degradación. Comprender cómo se descomponen estos compuestos en el medio ambiente en diferentes condiciones puede informar el desarrollo de productos químicos más sostenibles y materiales resistentes a la degradación .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Amino-3-bromo-5-chlorobenzonitrile plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For example, it may bind to the active sites of enzymes, altering their activity and affecting the overall metabolic flux. Additionally, 2-Amino-3-bromo-5-chlorobenzonitrile can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 2-Amino-3-bromo-5-chlorobenzonitrile on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, 2-Amino-3-bromo-5-chlorobenzonitrile can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, 2-Amino-3-bromo-5-chlorobenzonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it may inhibit or activate enzymes by binding to their active sites, leading to changes in the catalytic activity. Additionally, 2-Amino-3-bromo-5-chlorobenzonitrile can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-bromo-5-chlorobenzonitrile can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-3-bromo-5-chlorobenzonitrile is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or air. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Amino-3-bromo-5-chlorobenzonitrile vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-Amino-3-bromo-5-chlorobenzonitrile can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

2-Amino-3-bromo-5-chlorobenzonitrile is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic flux and metabolite levels. For example, this compound may inhibit enzymes involved in the breakdown of amino acids, resulting in the accumulation of specific metabolites. Additionally, 2-Amino-3-bromo-5-chlorobenzonitrile can interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

The transport and distribution of 2-Amino-3-bromo-5-chlorobenzonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters. Once inside the cell, 2-Amino-3-bromo-5-chlorobenzonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as tissue type and blood flow .

Subcellular Localization

The subcellular localization of 2-Amino-3-bromo-5-chlorobenzonitrile is an important factor that affects its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 2-Amino-3-bromo-5-chlorobenzonitrile may localize to the mitochondria, affecting mitochondrial function and energy production .

Propiedades

IUPAC Name |

2-amino-3-bromo-5-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYLAELWYGJTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607388 | |

| Record name | 2-Amino-3-bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-84-3 | |

| Record name | 2-Amino-3-bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-5-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1290192.png)

![2-[3-(3-Phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B1290196.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1290197.png)